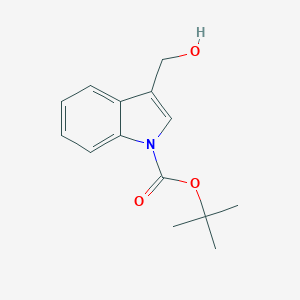

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVPQKQFSDFRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454365 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-22-3 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical insights into the experimental determination of these properties, ensuring a robust understanding for laboratory applications.

Molecular and Core Physical Characteristics

This compound, bearing the CAS Number 96551-22-3, is a pivotal indole derivative. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its utility in complex synthetic pathways. The 3-hydroxymethyl substituent serves as a versatile handle for further chemical modifications.

Summary of Physical Properties

The physical characteristics of a compound are fundamental to its handling, purification, and application in chemical reactions. Below is a table summarizing the key physical properties of this compound. It is important to note that while some properties are well-documented, others, such as a precise melting point, are reported with slight variations in the literature and across commercial suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₃ | [1]; [2] |

| Molecular Weight | 247.29 g/mol | [1]; [2] |

| Appearance | Yellow to brown solid | [1] |

| Purity | ≥ 95% - 98% | [1]; [3] |

| Storage Conditions | Store at 0-8°C | [1] |

Thermal Properties: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. For this compound, a definitive experimental melting point is not consistently reported. However, data from structurally analogous compounds can provide a reasonable estimate. For instance, the related compound tert-butyl 3-formyl-1H-indole-1-carboxylate has a reported melting point of 119-121 °C.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique for determining the melting point (Tm) of a substance. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, resulting in a detectable peak on the DSC thermogram, the apex of which corresponds to the melting point.

Step-by-Step Methodology:

-

Sample Preparation: A small quantity (typically 1-5 mg) of this compound is accurately weighed into an aluminum DSC pan.

-

Encapsulation: The pan is hermetically sealed to ensure a closed system, preventing any loss of material through sublimation.

-

Instrument Setup: An empty, sealed aluminum pan is used as the reference. The DSC instrument is purged with an inert gas, such as nitrogen, to create an inert atmosphere.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and the peak maximum of the melting endotherm. The peak maximum is generally reported as the melting point.

Causality in Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

-

Sealed Pans: Essential for compounds that may sublime or decompose upon heating, ensuring that the measured thermal event is purely due to melting.

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures, which could interfere with the melting transition.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃) Resonances:

-

tert-Butyl group: A sharp singlet around 1.6 ppm, integrating to 9 protons.

-

Hydroxymethyl group (CH₂): A singlet or doublet (depending on coupling with the hydroxyl proton) around 4.8 ppm, integrating to 2 protons.

-

Hydroxymethyl group (OH): A broad singlet, the chemical shift of which is concentration-dependent.

-

Indole ring protons: A series of multiplets in the aromatic region (approximately 7.2-8.2 ppm).

Expected ¹³C NMR (in CDCl₃) Resonances:

-

tert-Butyl carbons (C(CH₃)₃): A signal around 28 ppm.

-

tert-Butyl quaternary carbon (C(CH₃)₃): A signal around 84 ppm.

-

Hydroxymethyl carbon (CH₂OH): A signal around 58 ppm.

-

Carbonyl carbon (C=O): A signal in the range of 150-155 ppm.

-

Indole ring carbons: Multiple signals in the aromatic region (approximately 115-140 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 2980-2930 | C-H (sp³) | Stretching |

| 1725-1700 | C=O (carbamate) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1370 and 1390 | C-H (tert-butyl) | Bending |

| 1250-1150 | C-N | Stretching |

| 1100-1000 | C-O | Stretching |

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for analyzing solid samples directly.

-

Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the clean, empty crystal is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: The infrared spectrum of the sample is collected.

-

Data Processing: The spectrum is baseline-corrected and the absorption peaks are identified.

Solubility Profile

A comprehensive understanding of a compound's solubility is crucial for its use in synthesis, purification, and formulation. While quantitative solubility data for this compound in a range of solvents is not extensively published, its structural features suggest a general solubility profile. The presence of the large, nonpolar tert-butyl group and the indole ring system indicates good solubility in common organic solvents. The hydroxyl group may impart some limited solubility in more polar solvents.

Predicted Solubility:

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran, Acetone.

-

Moderate Solubility: Methanol, Ethanol.

-

Low to Insoluble: Water, Hexanes.

Stability and Storage

The stability of indole derivatives can be influenced by factors such as light, air (oxygen), and temperature. The N-Boc protecting group in this compound generally enhances its stability compared to the unprotected indole.

Recommended Storage and Handling:

-

Storage: The compound should be stored in a cool, dry, and dark place. A storage temperature of 0-8°C is recommended by suppliers.[1]

-

Handling: It should be handled in a well-ventilated area, and exposure to atmospheric moisture should be minimized. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Conclusion

This compound is a valuable synthetic intermediate with physical properties that make it amenable to a variety of chemical transformations. This guide has provided a detailed overview of its key physical characteristics, along with standardized protocols for their experimental determination. While some experimental data points, such as a precise melting point, require further empirical verification, the information presented herein, grounded in established chemical principles and data from analogous structures, offers a solid foundation for researchers working with this compound.

References

-

Chem-Impex International. (2024). 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

ChemUniverse. (2024). This compound. Retrieved from [Link]

-

PubChem. (2024). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Introduction

In the landscape of modern drug discovery and organic synthesis, N-protected indole derivatives serve as foundational building blocks. Among these, tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is a particularly valuable intermediate due to the versatile hydroxymethyl group at the C3 position and the robust, yet readily cleavable, tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The precise structural confirmation of this molecule is paramount before its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the most powerful and definitive analytical technique for this purpose. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, focusing on the causal relationships between the molecular structure and the observed spectral data. It is intended for researchers, scientists, and drug development professionals who rely on rigorous spectroscopic characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the electronic environment of each proton within the molecule. The structure of this compound contains several distinct types of protons: those on the aromatic indole ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the nine equivalent protons of the tert-butyl group.

The presence of the electron-withdrawing Boc group on the indole nitrogen significantly influences the chemical shifts of the aromatic protons, generally causing them to shift downfield (to a higher ppm value) compared to an unprotected indole.[1][2] This effect is most pronounced for the protons closest to the nitrogen atom.

Caption: A logical workflow for the ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that, when analyzed systematically, unequivocally confirms its molecular structure. Each signal, from the characteristic 9H singlet of the Boc group to the distinct patterns of the aromatic protons, corresponds logically to the expected electronic and spatial environment. This guide has detailed the causal links between the molecular structure and the spectral data, providing a robust framework for researchers to confidently verify this key synthetic intermediate.

References

-

The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Available from: [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . Available from: [Link]

-

PubChem. 1-(Tert-butoxycarbonyl)indole. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available from: [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]

-

Figshare. 1H NMR (400 MHz, CDCl3) δ 3. Available from: [Link]

-

University of California, Davis. Table of Characteristic Proton NMR Shifts. Available from: [Link]

Sources

An In-Depth Technical Guide to the 13C NMR of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The structural complexity of this molecule, featuring an indole core, a Boc-protecting group, and a hydroxymethyl substituent, gives rise to a rich and informative 13C NMR spectrum. Understanding the chemical shifts and their underlying electronic and structural influences is paramount for reaction monitoring, quality control, and the rational design of new molecular entities.

Molecular Structure and 13C NMR Assignment

The structure of this compound presents a fascinating case for 13C NMR analysis. The indole ring system, being aromatic and heterocyclic, displays characteristic chemical shifts that are perturbed by the electron-withdrawing N-Boc group and the electron-donating/withdrawing nature of the 3-(hydroxymethyl) substituent. The tert-butoxycarbonyl (Boc) group itself contributes distinct signals that are readily identifiable.

A predicted 13C NMR spectrum, based on analysis of structurally similar compounds and established substituent effects, provides a robust framework for understanding the spectral features of this molecule. The following table outlines the anticipated chemical shifts for each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (Boc) | ~150-155 | The carbonyl carbon of the Boc group is significantly deshielded due to the electronegativity of the two adjacent oxygen atoms. |

| C(CH₃)₃ (Boc) | ~80-85 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group are in a typical aliphatic region. |

| C2 | ~128-132 | The presence of the N-Boc group and the substituent at C3 influences the electronic environment of this carbon. |

| C3 | ~115-120 | The hydroxymethyl group at this position influences the chemical shift. |

| C3a | ~128-132 | A quaternary carbon of the indole ring, its shift is influenced by the fusion of the two rings. |

| C4 | ~122-126 | Aromatic carbon on the benzene portion of the indole. |

| C5 | ~120-124 | Aromatic carbon on the benzene portion of the indole. |

| C6 | ~120-124 | Aromatic carbon on the benzene portion of the indole. |

| C7 | ~115-120 | This carbon is adjacent to the nitrogen atom, which influences its shielding. |

| C7a | ~135-140 | A quaternary carbon of the indole ring, its shift is influenced by the fusion of the two rings and the adjacent nitrogen. |

| CH₂OH | ~55-65 | The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom. |

The Causality Behind Experimental Choices in 13C NMR Acquisition

The acquisition of a high-quality 13C NMR spectrum is not merely a routine procedure; it involves a series of deliberate choices to ensure optimal data for structural elucidation.

Choice of Solvent

The selection of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple solvent signal. However, the chemical shifts can be influenced by the solvent. For instance, more polar solvents like DMSO-d₆ can form hydrogen bonds with the hydroxyl group of the analyte, leading to slight changes in the chemical shifts of nearby carbons. It is crucial to report the solvent used for data acquisition as it provides essential context for the reported chemical shifts.

Standard Spectrometer Parameters

For a compound like this compound, a standard proton-decoupled 13C NMR experiment is typically sufficient. Key parameters include:

-

Pulse Angle: A 30° or 45° pulse angle is often used to allow for faster repetition rates without saturating the signals, which is particularly important for quaternary carbons with long relaxation times.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate to allow for the relaxation of most carbon nuclei back to their equilibrium state before the next pulse.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds provides good resolution.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

The following diagram illustrates the general workflow for acquiring a 13C NMR spectrum.

Caption: General workflow for NMR sample preparation and data acquisition.

Self-Validating Systems: Ensuring Data Integrity

To ensure the trustworthiness of the spectral interpretation, several self-validating steps and complementary experiments can be employed.

DEPT Spectra

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals pointing up, while CH₂ signals will be inverted. Quaternary carbons are absent in DEPT spectra. This technique provides a definitive method for assigning the signals of the tert-butyl methyl groups and the hydroxymethyl CH₂ group.

2D NMR Techniques

For unambiguous assignment, especially of the aromatic carbons, two-dimensional (2D) NMR experiments are the gold standard.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This would definitively link the proton and carbon signals for C2, C4, C5, C6, C7, and the CH₂OH group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. For example, the protons of the CH₂OH group would show a correlation to C3, and the protons of the tert-butyl group would show correlations to the quaternary carbon of the Boc group and the carbonyl carbon.

The logical relationship between the molecular structure and the NMR data is a cornerstone of structural elucidation.

Caption: The iterative process of structure validation using NMR data.

Authoritative Grounding and Comprehensive References

The interpretation of NMR spectra is built upon a foundation of well-established principles of organic spectroscopy. The chemical shifts of the indole ring, for example, are well-documented, and the effects of substituents have been extensively studied. The presence of the electron-withdrawing Boc group on the indole nitrogen generally leads to a downfield shift of the carbons in the pyrrole ring.

The hydroxymethyl group at the 3-position introduces both inductive and resonance effects that modulate the chemical shifts of the surrounding carbons. For authoritative information on typical chemical shift ranges, consulting comprehensive databases and standard texts is recommended.

References

-

PubChem Compound Summary for CID 11075767, this compound. National Center for Biotechnology Information. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

IR spectrum of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

An In-Depth Technical Guide to the Infrared Spectrum of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous characterization of molecular structure is paramount. This compound is a valuable building block, frequently utilized in the synthesis of more complex indole alkaloids and pharmacologically active agents. Its structure combines a sensitive indole nucleus, a crucial hydroxymethyl functional group, and a bulky tert-butoxycarbonyl (Boc) protecting group. Verifying the integrity of this structure post-synthesis is a critical quality control step, for which Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line analytical technique.

This guide provides a comprehensive analysis of the infrared spectrum of this compound. We will dissect the theoretical underpinnings of its spectral features, provide a robust experimental protocol for data acquisition, and offer an expert interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

Pillar 1: The Theoretical Framework of IR Spectroscopy

Infrared spectroscopy is predicated on a simple yet powerful principle: the covalent bonds within a molecule are not rigid; they behave like springs, undergoing continuous vibrational motions.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. This absorption of energy excites the bond from a lower to a higher vibrational state.[2]

The two primary types of molecular vibrations are stretching (a change in bond length) and bending (a change in bond angle).[3] The frequency of these vibrations, and thus the position of the absorption band in an IR spectrum, is determined by factors such as the mass of the bonded atoms and the strength of the bond.[2] For instance, stronger bonds (like double or triple bonds) and bonds involving lighter atoms (like C-H or O-H) vibrate at higher frequencies.[1]

An IR spectrum is typically plotted as percent transmittance against wavenumber (cm⁻¹). The spectrum is broadly divided into two key areas:

-

Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region is characterized by absorptions from the stretching vibrations of most functional groups.[4] Key bonds like O-H, N-H, C=O, and C-H have characteristic, often strong and unambiguous, absorptions here.

-

Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains a complex array of absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole.[4][5][6][7] Because the pattern in this region is unique to a specific molecule, it serves as a "molecular fingerprint" for identification purposes.[5][6]

Pillar 2: Predicted IR Absorption Profile of this compound

To interpret the spectrum of our target molecule, we must first predict the absorption bands based on its constituent functional groups. The structure contains a hydroxyl group, an N-Boc carbamate, an indole ring system, and aliphatic C-H bonds.

Below is a diagram of the molecular structure and a table summarizing the expected vibrational modes and their corresponding wavenumber ranges.

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation & Validation:

-

Causality: The instrument must be properly initialized to ensure stable operation of the laser, interferometer, and detector.

-

Protocol: Power on the Fourier Transform Infrared (FTIR) spectrometer and allow it to warm up for at least 30 minutes. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Causality: The ATR crystal surface (typically diamond or germanium) must be impeccably clean to prevent cross-contamination and spectral artifacts. A clean surface ensures that the evanescent wave interacts only with the sample.

-

Protocol: Clean the crystal by wiping it with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Causality: A background scan measures the spectrum of the empty instrument, including the ATR crystal and the ambient atmosphere. This spectrum is then subtracted from the sample spectrum to isolate the sample's absorptions. This is a critical self-validating step.

-

Protocol: With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Causality: Proper contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal.

-

Protocol: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply consistent force, ensuring intimate contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Causality: This is the core measurement step where the sample's interaction with the IR beam is recorded.

-

Protocol: Using the same instrument parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

Causality: Raw data is automatically processed (Fourier transform, background subtraction) by the software. Minor corrections may be needed.

-

Protocol: The software will generate the final transmittance or absorbance spectrum. Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction may be applied to correct for any sloping baselines.

-

Conclusion: A Vibrational Fingerprint for Structural Confirmation

The infrared spectrum of this compound provides a wealth of structural information in a single, rapid measurement. The presence of a strong, broad O-H stretch around 3300 cm⁻¹, a sharp and intense carbonyl absorption near 1700 cm⁻¹, and characteristic aromatic and aliphatic C-H and C=C signals confirms the successful incorporation of all key functional groups. By correlating the observed absorption bands with the predicted vibrational modes as detailed in this guide, researchers can confidently verify the identity and integrity of this important synthetic intermediate, ensuring the quality and reliability of their subsequent research and development efforts.

References

-

Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. [Link]

-

IR Stretching Frequencies. (n.d.). Clark University, Pharmacy 180. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

-

High-resolution direct-absorption spectroscopy of hydroxymethyl radical in the CH symmetric stretching region. (2013). PubMed. [Link]

-

Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega. [Link]

-

Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). National Institutes of Health. [Link]

-

The features of IR spectrum. (n.d.). University of Technology, Iraq. [Link]

-

The Fingerprint Region. (2023). Chemistry LibreTexts. [Link]

-

What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region? (2022). Quora. [Link]

-

What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? (2020). Quora. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

The fingerprint region - infra-red spectra. (n.d.). Chemguide. [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI. [Link]

-

THE MODES OF STRETCHING AND BENDING. (n.d.). University of Colorado Boulder. [Link]

-

Fingerprint Region in IR Spectroscopy: Spectral Range. (n.d.). Scribd. [Link]

-

Application of FT-IR Spectroscopy for Fingerprinting Bioactive Molecules. (2014). ResearchGate. [Link]

-

1-(Tert-butoxycarbonyl)indole. (n.d.). PubChem. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

FT-IR spectrum of control indole. (2015). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

FT-IR spectrum of tert-butyl... (2013). ResearchGate. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines. (2011). Der Pharma Chemica. [Link]

-

Indole. (n.d.). NIST WebBook. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometric Analysis of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Introduction: Compound Significance and Analytical Imperative

Tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure combines a reactive hydroxymethyl group with an indole core, a privileged scaffold in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled, regioselective reactions at other positions of the molecule.

Given its role as a critical building block, verifying the identity, purity, and structural integrity of this compound is paramount. Mass spectrometry (MS) offers an unparalleled combination of sensitivity, speed, and specificity, making it the definitive tool for this purpose. This guide provides a comprehensive framework for the analysis of this molecule, grounded in first principles and field-proven methodologies, to ensure researchers can generate accurate and reproducible data.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of any compound hinges on the selection of an appropriate ionization technique and an understanding of its subsequent gas-phase chemistry. For this compound, with its polar hydroxymethyl group and thermally labile Boc protecting group, Electrospray Ionization (ESI) is the method of choice.

2.1 Selecting the Optimal Ionization Technique: The Case for ESI

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a liquid solution into the gas phase with minimal internal energy. This is crucial for preventing the premature degradation of the Boc group, which is notoriously susceptible to fragmentation.[1] ESI in the positive ion mode is ideal, as the indole nitrogen, even when derivatized, can be protonated to form a stable [M+H]⁺ ion. This process ensures that the molecular ion is observed with high abundance, providing a clear confirmation of the compound's molecular weight.

2.2 The Inherent Lability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is designed for easy removal in solution, a property that translates to predictable fragmentation patterns in the gas phase.[2] Understanding this behavior is key to interpreting the resulting mass spectrum. The Boc group primarily fragments via two characteristic pathways upon collisional activation:

-

Loss of isobutylene (C₄H₈): A neutral loss of 56 Da.[3]

-

Loss of the entire Boc group (C₅H₈O₂): A neutral loss of 100 Da.[2]

These signature losses are diagnostic for Boc-protected compounds and serve as a secondary confirmation of the molecule's identity.

Experimental Protocol: From Sample to Spectrum

This section provides a detailed, step-by-step protocol for the robust analysis of this compound using a standard ESI-MS system.

3.1 Materials and Reagents

-

Analyte: this compound

-

Solvents: HPLC-grade or MS-grade Methanol (MeOH), Acetonitrile (ACN), and deionized water.

-

Acid Modifier: Formic acid (FA), LC-MS grade.

3.2 Sample Preparation

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid modifier aids in protonation, enhancing the [M+H]⁺ signal.

-

Vortex the solution thoroughly to ensure homogeneity.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

3.3 Instrumentation and Parameters The following parameters are recommended for a standard quadrupole or ion trap mass spectrometer. Optimization may be required depending on the specific instrument.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Promotes the formation of [M+H]⁺ ions for this molecule. |

| Capillary Voltage | 3.0 – 4.5 kV | Optimal range for stable electrospray of ACN/water mixtures. |

| Drying Gas Flow | 8 – 12 L/min | Facilitates desolvation of the ESI droplets. |

| Drying Gas Temp. | 300 – 350 °C | Ensures efficient solvent evaporation without causing thermal degradation. |

| Nebulizer Pressure | 30 – 45 psi | Aids in the formation of a fine spray for optimal ionization. |

| MS1 Scan Range | m/z 50 – 400 | Covers the expected molecular ion and key fragments. |

| Collision Energy (for MS/MS) | 10 – 25 eV | A ramped or fixed energy in this range is typically sufficient to induce characteristic fragmentation. |

3.4 System Suitability Before running the sample, infuse a known standard (e.g., caffeine, reserpine) to verify instrument performance, calibration, and sensitivity. The observed mass accuracy should be within 5 ppm for high-resolution instruments or 0.2 Da for nominal mass instruments.

Spectral Interpretation: Decoding the Data

The mass spectrum of this compound provides a wealth of structural information. The molecular formula is C₁₄H₁₇NO₃, with a monoisotopic mass of 247.121 Da.[4]

4.1 The Molecular Ion Peak In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 248.128. It is also common to observe adducts, particularly the sodium adduct [M+Na]⁺ at m/z 270.110, especially if glassware is not scrupulously clean or if sodium salts are present in the system.

4.2 Signature Fragmentation Pathways Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 248.1) will reveal the molecule's structural components. The fragmentation is predictable and follows a logical cascade. The lability of the Boc group often leads to its fragmentation even within the ion source, which can result in the observation of deprotected ions in the primary mass spectrum.[1]

-

Initial Boc Group Fragmentation: The most common initial fragmentation events involve the Boc group.

-

Loss of Isobutylene (-56 Da): The precursor ion at m/z 248.1 loses isobutylene (C₄H₈) to produce a fragment at m/z 192.1 .[3][5]

-

Loss of the entire Boc group (-100 Da): The precursor ion loses the Boc group as C₅H₈O₂ to yield the deprotected 3-(hydroxymethyl)-1H-indole cation at m/z 148.1 .[2] This is often a very prominent fragment.

-

-

Indole Core Fragmentation: Further fragmentation of the m/z 148.1 ion can occur.

4.3 Visualizing Fragmentation

The logical flow of the fragmentation cascade can be visualized as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate: A Guide for Medicinal Chemists

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, a key building block in contemporary drug discovery and development. The document details a robust and scalable two-step synthetic pathway, beginning with the N-protection of indole-3-carboxaldehyde followed by the selective reduction of the aldehyde functionality. We delve into the mechanistic underpinnings of each transformation, the rationale behind reagent selection, and provide detailed, field-tested experimental protocols. This guide is designed to equip researchers, scientists, and process chemists with the knowledge to efficiently and reliably produce this valuable intermediate for their research and development pipelines.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization at the C3 position is a common strategy for elaborating the indole core to modulate biological activity. This compound serves as a versatile intermediate, featuring a nucleophilic primary alcohol for further derivatization and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. The Boc group enhances solubility in organic solvents, prevents N-alkylation side reactions, and can be readily removed under mild acidic conditions, offering strategic flexibility in multi-step syntheses.[2]

The synthesis detailed herein follows a logical and efficient two-step sequence:

-

N-Boc Protection: The commercially available indole-3-carboxaldehyde is protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc)₂O.

-

Selective Reduction: The aldehyde group of the resulting tert-butyl 3-formyl-1H-indole-1-carboxylate is selectively reduced to a primary alcohol using sodium borohydride (NaBH₄).

This approach is favored for its high yields, operational simplicity, and the use of readily available and relatively inexpensive reagents.

Retrosynthetic Analysis & Pathway Rationale

A retrosynthetic disconnection of the target molecule reveals the most logical pathway. The primary alcohol can be formed from the reduction of a more oxidized functional group, such as an aldehyde. The Boc-protected nitrogen suggests a protection step on a commercially available indole precursor.

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically leads to indole-3-carboxaldehyde as the starting material. The key strategic decision is to perform the N-protection before the reduction. This sequence is crucial for two primary reasons:

-

Preventing Side Reactions: The unprotected indole nitrogen is nucleophilic and can react under various conditions. Protecting it ensures that subsequent reactions are directed specifically at the C3 substituent.

-

Selectivity: While NaBH₄ is a mild reductant, protecting the electron-rich indole ring deactivates it slightly, further ensuring that the reduction occurs exclusively at the highly electrophilic aldehyde carbonyl.

Detailed Synthesis Protocols

Step 1: Synthesis of tert-Butyl 3-formyl-1H-indole-1-carboxylate

This initial step involves the protection of the indole nitrogen. The use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is critical for activating the di-tert-butyl dicarbonate, thereby facilitating the reaction with the weakly acidic indole N-H.[3]

Caption: Workflow for N-Boc protection of Indole-3-carboxaldehyde.

Experimental Protocol:

-

To a solution of indole-3-carboxaldehyde (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (Et₃N, 1.3 eq.) and a catalytic amount of DMAP (0.1 eq.).[3]

-

Stir the mixture at room temperature until all solids dissolve.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM dropwise over 15 minutes.

-

Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 3-formyl-1H-indole-1-carboxylate as a white to off-white solid.[3]

Step 2: Reduction to this compound

This step employs sodium borohydride, a mild and selective reducing agent, to convert the aldehyde to a primary alcohol.[4] The choice of an alcoholic solvent like methanol or ethanol is common as it can protonate the intermediate borate ester to release the final product.[5]

Caption: Workflow for the reduction of the N-Boc protected aldehyde.

Experimental Protocol:

-

Dissolve tert-butyl 3-formyl-1H-indole-1-carboxylate (1.0 eq.) in methanol (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.

-

Carefully quench the reaction by slowly adding water at 0 °C to decompose any excess NaBH₄.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

The product, this compound, can often be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography if necessary.

Product Characterization & Data

The identity and purity of the starting material and final product should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR Spectroscopy.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Appearance |

| tert-Butyl 3-formyl-1H-indole-1-carboxylate | C₁₄H₁₅NO₃ | 245.27 | 57476-50-3 | White to off-white solid |

| This compound | C₁₄H₁₇NO₃ | 247.29 | 96551-22-3 | White solid |

Safety and Handling

-

Dichloromethane (DCM): A suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine (Et₃N): Corrosive and flammable with a strong odor. Handle in a fume hood.

-

Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with cooling.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The procedure relies on well-established transformations—Boc protection and sodium borohydride reduction—making it amenable to both small-scale laboratory synthesis and larger-scale production. The strategic implementation of the N-Boc protecting group is key to the success of the synthesis, ensuring high selectivity and simplifying purification. This intermediate is primed for further elaboration, making this synthetic guide a valuable resource for chemists engaged in the design and synthesis of novel indole-based therapeutic agents.

References

- International Journal of Pharmaceutical Sciences. (n.d.). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation.

- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

- ResearchGate. (n.d.). Synthesis of indole‐3‐carboxaldehyde based amide derivatives.

- Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.

- PubMed Central (PMC). (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.

- Google Patents. (n.d.). Method for producing indole-3-carbinol.

- Rhodium.ws. (n.d.). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines.

- PubMed. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology.

- Journal of the American Chemical Society. (n.d.). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids.

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ChemUniverse. (n.d.). This compound.

- Scribd. (n.d.). Sodium Borohydride in Carboxylic Acids.

- Chemical Synthesis Database. (n.d.). tert-butyl 3-methyl-1H-indole-1-carboxylate.

- ChemicalBook. (n.d.). TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE.

- Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate.

- ResearchGate. (2023). How to perform the BOC protection on indole-3-acetic acid?

- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.

- A-Star Research. (n.d.). tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate.

- ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Google Patents. (n.d.). Purification of tertiary butyl alcohol.

- ChemSynthesis. (n.d.). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE | 57476-50-3 [chemicalbook.com]

- 4. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Laboratory Preparation of 1-Boc-3-hydroxymethylindole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of 1-Boc-3-hydroxymethylindole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the N-protection of commercially available indole-3-carboxaldehyde, followed by the selective reduction of the formyl group. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering insights into reaction monitoring, and providing detailed protocols for synthesis, purification, and characterization. All procedures are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction & Strategic Overview

1-Boc-3-hydroxymethylindole serves as a critical intermediate in the synthesis of complex indole alkaloids and pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group provides essential protection of the indole nitrogen, preventing unwanted side reactions in subsequent synthetic transformations, while the hydroxymethyl group at the C3 position offers a versatile handle for further functionalization.

Synthetic Strategy Rationale

The preparation of 1-Boc-3-hydroxymethylindole is most efficiently achieved via a two-step sequence starting from indole-3-carboxaldehyde:

-

N-Boc Protection: The first step involves the protection of the indole nitrogen with a Boc group. This is strategically imperative as it deactivates the otherwise nucleophilic and acidic N-H group, preventing interference in the subsequent reduction step.

-

Selective Aldehyde Reduction: The second step is the chemoselective reduction of the C3-aldehyde to a primary alcohol.

This pathway is chosen over the alternative (reduction then protection) because the Boc protection of indole-3-methanol could lead to competitive O-acylation of the hydroxyl group. Protecting the nitrogen on the aldehyde precursor circumvents this potential side reaction entirely.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Part I: N-Boc Protection of Indole-3-carboxaldehyde

The initial step focuses on the installation of the Boc protecting group onto the indole nitrogen of the starting material, indole-3-carboxaldehyde.

Mechanistic Insight

The N-H proton of indole is weakly acidic, but the nitrogen itself is a poor nucleophile due to the delocalization of its lone pair into the aromatic system.[1] Therefore, the reaction with di-tert-butyl dicarbonate ((Boc)₂O) requires activation. This is achieved using a base, triethylamine (Et₃N), to increase the nucleophilicity of the nitrogen, and a highly nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). DMAP reacts with (Boc)₂O to form a more reactive acylpyridinium intermediate, which is then readily attacked by the indole nitrogen.

Sources

Strategic Purification of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate: A Guide for Optimal Purity in Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Abstract

Tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is a pivotal building block in the synthesis of a multitude of pharmacologically active agents. The purity of this intermediate is paramount, as it directly influences the yield, impurity profile, and overall viability of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purification of this key intermediate, moving beyond mere protocols to explain the underlying chemical principles. We will explore strategic approaches to purification, detailing field-proven methodologies for silica gel chromatography and recrystallization, and outlining robust analytical techniques for purity verification.

The Strategic Importance of Purity

In multi-step pharmaceutical synthesis, the principle of "garbage in, garbage out" holds significant weight. Impurities introduced from a starting material like this compound can lead to the formation of process-related impurities that may be difficult or impossible to remove in later stages. This can compromise the safety and efficacy of the final drug product and lead to costly delays in development. Achieving high purity (>98%) at this stage is not just a quality metric; it is a risk mitigation strategy.[1]

The subject molecule, with a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol , features a moderately polar hydroxymethyl group and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group.[2][3] This structural duality governs its solubility and chromatographic behavior, which we can exploit for purification.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what needs to be removed. The synthesis of this compound, typically involving the reduction of the corresponding aldehyde or carboxylic acid ester, can generate a predictable set of impurities.

| Potential Impurity | Origin | Impact on Purification |

| tert-Butyl 3-formyl-1H-indole-1-carboxylate | Incomplete reduction of the aldehyde precursor. | More non-polar than the target compound. Elutes earlier in normal-phase chromatography. |

| tert-Butyl 1H-indole-1-carboxylate | Unreacted starting material or side reactions. | Significantly more non-polar. Easily separated by chromatography. |

| Indole-3-carbinol (unprotected) | Premature deprotection of the Boc group under acidic or thermal stress.[4][5] | Highly polar. Tends to streak on silica gel and may require higher polarity eluents. |

| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from the Boc-protection step of the parent indole. | Non-polar. Can often be removed with a non-polar wash or during chromatography. |

| Residual Solvents | Trapped solvents from the reaction or workup (e.g., THF, Ethyl Acetate, Dichloromethane). | Requires appropriate drying techniques (high vacuum, gentle heating). Purity can be assessed by GC or ¹H NMR.[6] |

Purification Strategy: A Decision-Making Framework

The choice of purification method is dictated by the scale of the synthesis and the initial purity of the crude material. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to guide this decision.

Caption: Decision workflow for selecting the appropriate purification strategy.

Method 1: Silica Gel Column Chromatography

Column chromatography is the most versatile and common method for purifying this compound, especially when dealing with complex impurity mixtures or lower-purity crude material.[4][7]

Principle of Separation: The stationary phase, silica gel, is highly polar. The separation relies on the differential partitioning of the sample components between the silica and the mobile phase.

-

Non-polar impurities (e.g., unreacted starting material, Boc₂O) have weak interactions with the silica and are eluted first with a low-polarity mobile phase (e.g., hexane/ethyl acetate).

-

The target compound , with its moderately polar hydroxyl group, interacts more strongly and requires a more polar mobile phase for elution.

-

Highly polar impurities (e.g., deprotected indole) bind very tightly and are eluted last.

Detailed Protocol for Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexane or petroleum ether. The ideal system will show good separation between the product and its impurities, with a target Rf value for the product of ~0.25-0.35.

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 10% EtOAc in hexane).

-

Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed. This technique often results in sharper bands and better separation.

-

-

Elution:

-

Begin elution with the low-polarity solvent system determined by TLC (e.g., 10% EtOAc/hexane) to wash off non-polar impurities.

-

Gradually increase the polarity of the mobile phase (gradient elution), for example, from 10% to 30% or 40% EtOAc in hexane. This gradient is crucial: a shallow gradient ensures optimal separation from closely eluting impurities.

-

-

Fraction Collection & Analysis:

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Caption: Step-by-step workflow for purification by column chromatography.

Method 2: Recrystallization

For crude material that is already relatively pure (>95%), recrystallization is a highly efficient and scalable purification method. It is particularly effective at removing trace impurities and can yield material of very high crystalline purity.

Principle of Separation: This technique relies on the differences in solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Detailed Protocol for Recrystallization

-

Solvent Selection: This is the most critical step. A mixed solvent system is often required. Common systems for moderately polar compounds include:

-

Ethyl acetate / Hexane

-

Dichloromethane / Hexane

-

Toluene / Heptane

-

Procedure: Dissolve a small amount of crude product in a minimal volume of the more polar ("good") solvent (e.g., ethyl acetate) at reflux. Slowly add the less polar ("poor") solvent (e.g., hexane) until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the solid, then allow the solution to cool slowly.

-

-

Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent system until all the solid dissolves.

-

Cooling (Crystal Formation):

-

Allow the flask to cool slowly to room temperature. Slow cooling is vital as it promotes the formation of large, well-ordered crystals, which are less likely to trap impurities.

-

Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

-

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the crystals under high vacuum to remove all residual solvent.

Purity Assessment and Quality Control

Final confirmation of purity and identity is non-negotiable. A combination of analytical techniques should be employed.

| Method | Purpose | Typical Conditions | Expected Result for Pure Compound |

| HPLC | Quantitative purity assessment (e.g., % area). | Column: C18 reversed-phase. Mobile Phase: Gradient of Acetonitrile/Water. Detection: UV at 280 nm.[8] | A single major peak with purity >98%. |

| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Solvent: CDCl₃ or DMSO-d₆. | Clean spectrum matching the expected chemical shifts and integration values for all 17 protons. Absence of signals from known impurities or residual solvents.[9][10] |

| TLC | Rapid, qualitative check of purity and fraction analysis. | Plate: Silica gel 60 F₂₅₄. Mobile Phase: 30% Ethyl Acetate in Hexane. | A single, well-defined spot. |

| DSC | Determination of absolute purity and melting point. | Heat-flux DSC with a slow heating rate (e.g., 1-2 °C/min). | A sharp melting endotherm, from which purity can be calculated based on the van't Hoff equation.[11] |

Conclusion

The purification of this compound is a critical enabling step in the synthesis of advanced pharmaceutical intermediates. A strategic approach, beginning with an analysis of the crude material, guides the choice between the versatile, high-resolution power of silica gel chromatography and the scalable, polishing efficiency of recrystallization. By understanding the chemical principles behind each technique and validating the final product with a suite of robust analytical methods, researchers can ensure the delivery of high-purity material, thereby safeguarding the integrity and success of the overall drug development program.

References

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7We-Oy3WRr960qAVA2Kt0he3q3t9k7elZ9go18PGCvijswcBAscDyZ72EN9zgXUfxu_da_8Ja7m_gzVTe_6obw5z3izLEdIfre97VyfspNOh-sG4TTzZ70eFcrHSUrd0mK_wsn3OUmz0Ub74=]

- This compound - ChemUniverse. ChemUniverse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx0LuYL43-QcVUl7L8k2xr5Beg705MEloUY2vmFQau6jeyPpJs7G2NlQvty5APXNgTemI5u7R6Hk6hRRvduWYbAG7gTyHUdwn7GuQHczT1FZL6f5u1L482yb6pPhE2DDfjxu9TROc--du89bO4ySSluF5gsSjudUbs0EkTJcpxAeGXnTsoPIxeKdJELOU=]

- Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - NIH. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbqmrCHf2SZ8uTx6zbQ_baKJlcCptu0O_pm1GPxinOpp0sJuh391PoE0Db-tyK0ZAwIiSpHhhvrRJXdnnaqxLaXUflz5bh1IGyDjxdVWnqWv6mLH78GnS6BLfE-x7rp-hc3rlAJuu3LBeYSA==]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPulgRpTMweoXZHVDCU8Li4pN8CCUcdc-i988tNKu8KtMgp269JukQwdg4mNbO1N3Dx80A096wAuDQLUcbBhE_yzMONwpCpTjrWd-drIjfNSv9lsVnH5mlEEXIevOJ0TtLYy-jn-omyexj5NuTjHg3udieedZ0uQ==]

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgJAg6E5a3mnyfqK4BPxiexOa-EJjzhmUtnD6gRjkAoD3RJZazfHhSfBks6R0hLwsoBj7NUDh3ezPGj4BW-qvzhA44RJLBNRX45-nWPP5O8_Q6mRw042FDyqaR5Ii1XqE2CoU=]

- tert-butyl 3-methyl-1H-indole-1-carboxylate - Chemical Synthesis Database. ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbzY2Tq_uqCzhZpTEct16IrNJyhhaalMky-bKDjPIUyC4sp22y8wPHchDt0LKL4C1Jq8tPRUNPUHmbqByyE7j07AtpIExFVukOgMcCDgVt_Inu_6x8vRdkzOxYRoQ8xfpZ7VKIR4gl6hLLaSSFPmq2pY5mv-GrzBPyJQ==]

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737) - Human Metabolome Database. Human Metabolome Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkGX0mxRKjqVmucPxZHB2IzupnHEr-a7Tzv9LGKp9vTObOMjMZVHgbVWi0jXIhcXkfRvr1Y9gMOt-qFaUxhqKIi_If-ck_5Pw8uvGYZos3v6ksQ6WEzOyid2cqFzKcWybMJA==]

- 1H-Indole, 3-ethyl - Organic Syntheses Procedure. Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqr-Y69xoAjBvTlZQEdjWrb7aWSmB8EyuaAgEa0qUTW4N6WmLkE5-oWAHIvQtgStGVyzx_PBEPzHwrCHaiQF9ntXnipGO2wtlyBfCdYo-Cx3TQ09L3CvegJgjthgaltBrWf4U_qM7j]

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUB-VFdI4RTMevWE5AcegsZvTzE6oqotYk6564Y4Jg01u-XnSfX2moVbmFTX3egerqtOdDbr8xpuTyLROVY_ABXRuSKAZJNbn2JaPnYO6a8Qp3gSuvjfinFLBY6sq27oQAOFzKYgq5WsrrMOg=]

- This compound | C14H17NO3 | CID - PubChem. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQbGY6Ns9TApvhiSCMXzyNHRVbRdyR0qk3EEldGuNlNQTThmsq2P_tqDUXA20isG2AhBgq0KVFsflCvFphDuIYUmmptiZljRdZF8jC7n_uWfO6IsECh9aDwHvYlKOR9-fthU5e-zf0HpRYK3Jk8bGXYa6rxMBiDHPPAkN5fz8N6n_JbsZ0gSK63xyhg6MGRiVOoe17]

- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [https://vertexaisearch.cloud.google.

- VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTkZP9I1D0VE4jHnr_wYjBpkeWBr0Y1AH4ob8rmbBAH3LAT7ijgRo_rk91SzHrSf8rFVYycwjol9XEM7V5g9givOICQRB9qLQpo9-ok5UZ-8TWFyD-NYoD478yUtC580WuVTz4DerqCtOCrGk0c6B4v0iSMjc=]

- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPCylZGvdFbUrHThJOp0azOytc4sah3_JbFiezv66TPHzYCuH-5xGJy3TMULTySGaDMNqwV2qbl0iLj8LFnLUgFzRZ4ZN0i93DlcdEyYGR_Px55M6ldAACzgxgro5txW8TI87WrkW3DfZEARdmDaY8LyAG2CEX_fWSbIRgra5J4UnWvXCW6IXL]

- tert-butyl 3-formyl-1h-indole-1-carboxylate(57476-50-3) 1 h nmr. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWWAagnqzBSLlxZeY_iTpsgkvq0IyleBdg30ER7FystxrtOKvVxBrt4vds8krvFVV3N_Sh_Z_l4FxNKazVM-ELVrv1FiUckVHZr3xdLXHXXVTEvLx2JwzL3HmsOf61dN2KeqVlPLhdqgDIfJcE2m_iO83f2Sc=]

- tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate. A2B Chem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH01aG_NqT7RrU05z4zj1EfBrs5tj4s3HRuSByH6m0mUGLBmCzhIjwE5TDLbDF2QrcIriQUDACjdFcwYAzoeTNhRw5ewVut-K_J8ZDGiDNO2g8AHUXx0yGWwgVtvajSWhNJORdp8_zLSuava3o6HPy4ssElRLHmj5SN53lr7wTAvmGygWb1g9Z807G44CwogBvruQ2J6z2we7r-7vDlENtUABhirw==]

- tert-butyl 3-formyl-1H-indole-1-carboxylate - 57476-50-3, C14H15NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG-awcTZDnLdC8hk_6QGXwymS1xyBBZDqSsPr5D5ZaGnq0US5LIpwyB0GG-ZUICNonPC0_okJBV_x__fb_qQ-DKSReGNlmf3r3ztCrIJcSFV7Mx2TsTo0XSe7ndImGDmL11I9YpfliMBSFiOJ0kFUKUpOOQUPyTyqg-w==]

- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcnLAfcH39UrXyFMsxNFStwu-mWla2rlgVS0GmAtFqbxRxugE5AK3YM_KzNXT7_sg7qVLnj_lWPQIXlRHymgCP8LNrvdGeJOWuRxQEfS7obxynlzv9O6DA1UBSD2vpd37Po8xKj90AjyHgsg==]

- Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEduSn1hujoA51eyx9WrUTeXrMjBnDQxMjzTz1MmI3Lez9hbxWL2LrTX_OibivOmSoWGOY20Q9EkDubgUo5kh39gyqL9UEY0fS1OV5cVPBhexku8P6oHExggl0T4Ugtqy87a-6hbNSW58uo40ypyz8TpYnB2iwCe4fZ5hXTrPBBbg==]

- Methyl 1H-indole-3-carboxylate. Magritek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSqrHd5HzBK9GLWakZoYTKADS4RBwmbB9eRP467k6G3YK5YWx0WnR1xnVv2BHxJobde0SNu2WYxpm9yDCvDNx0fsQw5DNXjO9djn2M_5WG2pm9-PjS1YMGjs5m9YX7qPHuv4H32h8_2fC1E7HfDbWLNANnBu3Z3GU8HeouUi46XJjAfnVPHg==]

- Purity Determination and DSC Tzero Technology. TA Instruments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp63kWDiFXSH9a0IpeD1H8C2E1mH0cstwqYEY_iDp0XPvV5sl0_-fBN_dP-LqY77jKw21jntUovd27I-tmU6ZVtBAajFdGmJIkDeZrI0Q8_AfM8v-w-jWmFssuUrUFQpvgOY5j4QDrHrzug1ll5AHd]

- tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (C007B-539609). Cenmed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHplI2ip9rU7H6IPpdzUuYf0lu-NDOR9jZgPkKskuVNKxgHLuBimtIth0KkSEdWS7-zT3DveYcGg8Fc4_wPZ92yKK1j58f_BDzsSfz8pDzueymyvrgcmj1P62z5oHsNhVj-ZGGJDJtD9erYykwthgDZCQgVnYFlQW9O0ivftzPeQvw9_mAXK8tNG-GlelaDREGku8P9Bw==]

- Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPjHyXTcvXLn7ZeeRy8fN0Q--geuy_7NcaVKz3_OeA20ZlmXOA4myNmJyESm7aEi1LQb44c6e98pAqwmeZ7ooepSxItR_Xy-tLISv1a7Y6c35fjgB0uAqPD4wQ_ar12NLiR_60ZR2-L7ONw-CmMAAmIQqP3_iY5CVyDCXQCgBXGHEY_qdEmCkiht2NBLjpe3d9AfFPNj7lZcOiUh35Lhh6XtdcKXHrEeZXq0rAGujwklHuj4-KqNAzZldx0TSUcg==]

- HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA938WqMAcXGXnn0yx2N7i8IUB-gwRhSfltV_TLAxMcNcS3t5AWTwhj2SUkTCqhqButaSVi2diaBCebK1OuhSkV9q2iUILYljJhcYRcDZ-BQIzfKGZ6Os8uGOkf2RIZlJTeHB3b2woVO8ac3RzPR7lMu4Ebfm4o3WL6Y20N7Hj]

- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE15ix803bjXJb_kYQnYxYUg3rAWyUzJP8M0vKBMtfyXgibr21FaGF_tJDguyItlR41-G-GaSF0NGTg-G-o29wO42viNxAlb7XdCiSFy_NXrXf7yFcNDbdfEQH3cxiNRX2F3TTqGi8eTh4bTBeKg==]

- tert-Butyl 1-indolecarboxylate 97 75400-67-8 - Sigma-Aldrich. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn2XGz9Z8oQ__1JJOxcpYgKJMuiKlHwpb2anBBnyKgOrRtES4ZfV6p0v0fLESgS3mNjklktRuMY9zngwTKwsWIU2y4ibDxbUmJ8dTvft8qMaznwk28OvfJjOnr7nkxfFlahQHRzd1VA9mTyNcB4OD71PxK]

- (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate - Sigma-Aldrich. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6X_KboIuTi4SAYSPy4-fmRF6eraO7lNAh2OhcA6BDuqeZtk1QOH81m0YfGSJYATwsNkSFOcSdb8w4N0NAVlENwmU2DQu17027IVqEAsE89Hn8z0t5op3XpOIIVDmGOOEbVqv4ro3PuKxrlA-IEVBdJGG9dSu3Rh4lL2CYjOe0TH3IvHGDd_E1Gd6n25H]

- WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnejP6Wk7tiwNDTkN2LBCU2OloP1oAxEhnL5Cs0dzsfCyQn9RnTnwuaScQ4IWz1pfEkfMvKh6Dk9H75RyUlOocRNFekNfLcaJvAALE41Q7jyxq4T1LZpcRi2Ric6cRS1gEdcb87n28CYOxrlmz]

- tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate - ChemSynthesis. ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGocyxuDchTVl8psOXTTCGFkqFRXIRakQ_Q1o7xYhHNcHKQmxKSVgyI1szdIBPkrZArSVN2xr09CQVKNJQ49e5jxX2Nb71GWctSJtaQbZmtrM8uvUZtVUXM0-m0Nc--Ee7EBrV4PkuAumXGR8o9UdWPxYB9ef2i74480g==]

- HPLC Method for Separation BHA and BHT on Newcrom R1 Column | SIELC Technologies. SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIhPsmj2P32tZD-C7LxPRKhlxRUtjziwJy92v8rCevzandrKUg_A-za4mQZPfqYlWLshhjoHST8g4JDi2n5WfwNrjscBLXdcbIm-VlcfMO_uzMIwT8bKl1PJAUvnauir1fjKeoEYuKgsE=]

- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | Sigma - Sigma-Aldrich. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDoJk_uYkfgNPfmNqCIZu6o4JwvGGq-0mvwRUY9gEKGGcTDK8yR16CDpUzX20Mn7pQP9VivA6nv8_8BLcySzLr3MwEODoyUcMrxI9QLYgzrpKbIYqF1tE-iOm2j3iBrc09RtmDTdEwRikn3LnLsKrMlgUtvfwf]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 9. rsc.org [rsc.org]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. tainstruments.com [tainstruments.com]

Stability and storage of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active indole derivatives.[1] Its structural integrity is paramount to ensure the desired reactivity and to prevent the formation of impurities that could compromise downstream applications and final product quality. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, drawing upon its inherent chemical properties and established knowledge of related N-protected indole structures. We will delve into the molecular characteristics that govern its stability, potential degradation pathways, and provide field-proven protocols for its handling and storage to ensure its long-term viability in a research and development setting.

Introduction: The Significance of this compound in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory and anticancer properties.[1] The functionalization of the indole ring is a key strategy in modulating the pharmacological profile of these molecules. This compound serves as a versatile building block in this context. The tert-butyloxycarbonyl (Boc) group at the N1 position acts as a robust protecting group, enhancing the stability of the indole ring to oxidation and directing electrophilic substitution.[2] The hydroxymethyl group at the C3 position provides a reactive handle for further molecular elaboration, making it an invaluable precursor for the synthesis of complex indole alkaloids and novel therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability and handling requirements.

| Property | Value | Source |

| CAS Number | 96551-22-3 | [1][3] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][3] |

| Molecular Weight | 247.29 g/mol | [1][3] |

| Appearance | Yellow to brown solid | [1] |

| Purity | ≥ 95% | [1] |

| Solubility | Soluble in methanol.[4] | |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)indole-1-carboxylate | [3] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, primarily the lability of the N-Boc protecting group and the reactivity of the indole-3-methanol moiety.